- Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation, World Intellectual Property Organization, , ,
Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- JGOZEXIYNJERIP-UHFFFAOYSA-N
- SCHEMBL59540
- SY029069
- DB-392137
- 4-Amino-2,6-difluorophenylboronic acid pinacol ester
- AKOS027255880
- W11438
- 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
- AS-54949
- MB20669
- CS-0038465
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
- 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
- 939968-08-8
- 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
- 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
- MFCD16996398
- 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
- MDL: MFCD16996398
- Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
- InChI Key: JGOZEXIYNJERIP-UHFFFAOYSA-N
- SMILES: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Exact Mass: 255.1242152g/mol
- Monoisotopic Mass: 255.1242152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432400-10mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432400-50mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B432400-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM219211-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 100mg |
$120 | 2022-08-31 | |
| Chemenu | CM219211-250mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 250mg |
$210 | 2022-08-31 | |
| Chemenu | CM219211-1g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 1g |
$414 | 2022-08-31 | |
| Chemenu | CM219211-5g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 5g |
$1228 | 2022-08-31 | |
| abcr | AB462385-1 g |
(4-Amino-3,5-difluorophenyl)boronic acid pinacol ester; . |
939968-08-8 | 1g |
€503.00 | 2023-04-21 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62654-250mg |
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96% |
939968-08-8 | 96% | 250mg |
¥2765.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62654-1g |
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96% |
939968-08-8 | 96% | 1g |
¥8291.00 | 2023-02-09 |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Production Method
Production Method 1
Production Method 2
- Cdk4/6 inhibitor, preparation method and application thereof, World Intellectual Property Organization, , ,
Production Method 3
- Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto, World Intellectual Property Organization, , ,
Production Method 4
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Production Method 5
- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Production Method 6
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Production Method 7
- Compound having AXL inhibitory activity, preparation method and use, China, , ,
Production Method 8
- Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587
Production Method 9
- Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of 2-pyridone antimicrobial compositions, World Intellectual Property Organization, , ,
Production Method 12
- Preparation of biaryl compounds as GPR120 agonists, World Intellectual Property Organization, , ,
Production Method 13
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Production Method 14
- Azaindzoles as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 15
- Compound having AXL inhibitory activity, preparation method and use, World Intellectual Property Organization, , ,
Production Method 16
- Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors, World Intellectual Property Organization, , ,
Production Method 17
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Production Method 18
- Carboxamide derivatives as DHODH inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Suppliers
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Recent Advances in the Application of 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 939968-08-8) in Chemical Biology and Pharmaceutical Research
The compound 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 939968-08-8) has emerged as a key intermediate in the synthesis of boron-containing pharmaceuticals and chemical probes. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl motifs. The presence of both fluorine substituents and the boronate ester moiety in this compound provides unique reactivity profiles that are being exploited in drug discovery programs targeting protein-protein interactions and kinase inhibition.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers at Genentech utilized this boronic acid derivative to develop irreversible inhibitors with improved selectivity profiles, leveraging the fluorine atoms for enhanced metabolic stability and the boronate group for targeted covalent modification of the kinase's active site. The resulting compounds showed promising preclinical results in autoimmune disease models.
In chemical biology applications, 939968-08-8 has been employed as a versatile precursor for fluorescent probes. A recent Nature Chemical Biology publication detailed its incorporation into activity-based probes for monitoring cathepsin activity in live cells. The tetramethyl dioxaborolane protecting group proved particularly valuable for cellular permeability, while subsequent deprotection enabled selective labeling of protease targets. This work opens new possibilities for real-time imaging of enzymatic activity in complex biological systems.
The pharmaceutical industry has shown increasing interest in this compound for antibody-drug conjugate (ADC) development. A 2024 patent application from Pfizer describes its use in creating novel linker-payload systems, where the aniline nitrogen serves as an attachment point for cytotoxic warheads while the boronate functionality enables controlled release mechanisms. This dual functionality addresses key challenges in ADC stability and payload delivery efficiency.
Recent synthetic methodology developments have expanded the utility of 939968-08-8. A breakthrough reported in ACS Catalysis (2024) demonstrated a photoredox-catalyzed borylation protocol that enables late-stage functionalization of complex molecules with this boronate ester. This approach significantly reduces synthetic steps compared to traditional routes and has been applied to the modification of bioactive natural products.
From a safety and handling perspective, new studies have characterized the compound's stability profile under various conditions. The tetramethyl dioxaborolane group shows excellent stability toward aqueous workup conditions while remaining reactive in cross-coupling environments. These findings, published in Organic Process Research & Development, provide important guidelines for scale-up processes in pharmaceutical manufacturing.
Looking forward, the unique properties of 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline position it as a valuable tool in multiple areas of chemical biology and drug discovery. Ongoing research is exploring its potential in PROTAC development, where the fluorine atoms may contribute to improved protein-binding kinetics and the boronate moiety could facilitate linker optimization. The compound's versatility suggests it will remain an important building block in medicinal chemistry for years to come.
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